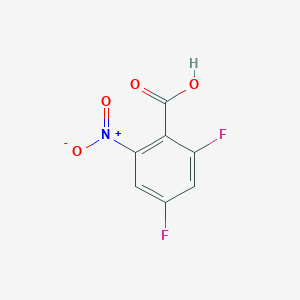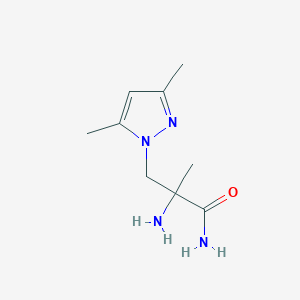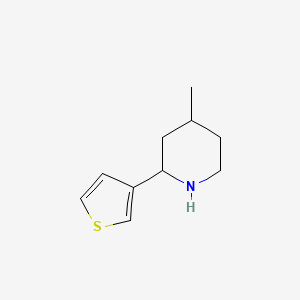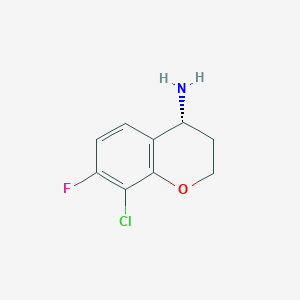
5-(Trifluoromethyl)uridine 5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)uridine 5’-triphosphate is a modified nucleoside triphosphate It consists of a uridine base with a trifluoromethyl group at the 5-position, linked to a ribose sugar, which is further esterified with three phosphate groups at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)uridine 5’-triphosphate typically involves multiple steps:
Synthesis of 5-(Trifluoromethyl)uridine: This step involves the introduction of a trifluoromethyl group to the uridine molecule. This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Phosphorylation: The 5-(Trifluoromethyl)uridine is then phosphorylated to form the triphosphate. This is usually done using phosphorylating reagents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)uridine 5’-triphosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)uridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like trifluoromethylating agents (e.g., CF3I) are used.
Phosphorylation: Phosphorylating agents such as POCl3 in the presence of bases like pyridine.
Major Products
Substitution Products: Depending on the nucleophile, various substituted uridine derivatives can be formed.
Phosphorylation Products: Mono-, di-, and triphosphate derivatives of 5-(Trifluoromethyl)uridine.
Applications De Recherche Scientifique
5-(Trifluoromethyl)uridine 5’-triphosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties. It can inhibit viral replication by incorporating into viral RNA, leading to chain termination.
Industry: Potential use in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)uridine 5’-triphosphate involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine (FdUrd): Another fluorinated pyrimidine with anticancer properties.
Trifluorothymidine (TFT): Used in antiviral therapies.
Uniqueness
5-(Trifluoromethyl)uridine 5’-triphosphate is unique due to the presence of the trifluoromethyl group, which can enhance its stability and binding affinity compared to other fluorinated nucleotides. This makes it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C10H14F3N2O15P3 |
|---|---|
Poids moléculaire |
552.14 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14F3N2O15P3/c11-10(12,13)3-1-15(9(19)14-7(3)18)8-6(17)5(16)4(28-8)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,4-6,8,16-17H,2H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t4-,5-,6-,8-/m1/s1 |
Clé InChI |
DAJCGGSDTUDPOM-UAKXSSHOSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)

![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)
![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)

![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)

![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)


![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)


